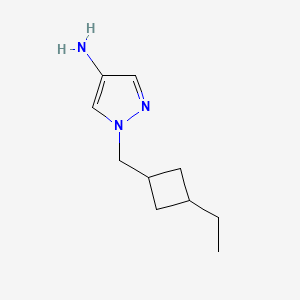
1-((3-Ethylcyclobutyl)methyl)-1H-pyrazol-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((3-Ethylcyclobutyl)methyl)-1H-pyrazol-4-amine is an organic compound that features a cyclobutyl ring substituted with an ethyl group and a pyrazole ring substituted with an amine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-((3-Ethylcyclobutyl)methyl)-1H-pyrazol-4-amine typically involves the following steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a cycloaddition reaction involving ethylene and a suitable diene.
Substitution with Ethyl Group: The ethyl group can be introduced via an alkylation reaction using ethyl halide and a strong base.
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the condensation of hydrazine with a 1,3-dicarbonyl compound.
Coupling of Cyclobutyl and Pyrazole Rings: The final step involves coupling the cyclobutyl ring with the pyrazole ring through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to maximize yield and purity. Common reagents and catalysts used in these processes include strong bases, alkyl halides, and transition metal catalysts.
Analyse Des Réactions Chimiques
Types of Reactions
1-((3-Ethylcyclobutyl)methyl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a strong base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
1-((3-Ethylcyclobutyl)methyl)-1H-pyrazol-4-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-((3-Ethylcyclobutyl)methyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-((3-Methylcyclobutyl)methyl)-1H-pyrazol-4-amine
- 1-((3-Propylcyclobutyl)methyl)-1H-pyrazol-4-amine
- 1-((3-Butylcyclobutyl)methyl)-1H-pyrazol-4-amine
Uniqueness
1-((3-Ethylcyclobutyl)methyl)-1H-pyrazol-4-amine is unique due to the presence of the ethyl group on the cyclobutyl ring, which may confer distinct steric and electronic properties compared to its analogs. These properties can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C10H17N3 |
|---|---|
Poids moléculaire |
179.26 g/mol |
Nom IUPAC |
1-[(3-ethylcyclobutyl)methyl]pyrazol-4-amine |
InChI |
InChI=1S/C10H17N3/c1-2-8-3-9(4-8)6-13-7-10(11)5-12-13/h5,7-9H,2-4,6,11H2,1H3 |
Clé InChI |
UOBMSXPVIXOYRU-UHFFFAOYSA-N |
SMILES canonique |
CCC1CC(C1)CN2C=C(C=N2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


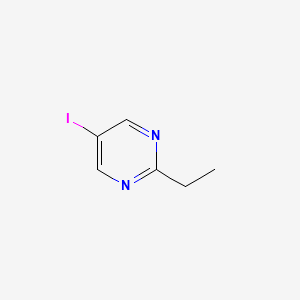

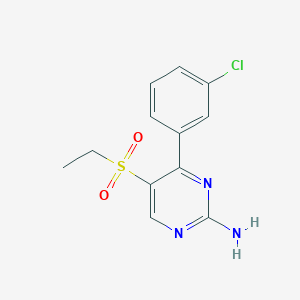
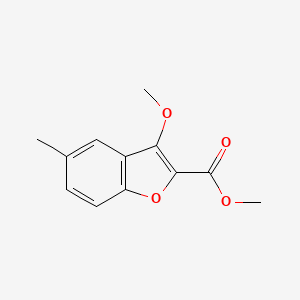
![2-(1-Chloroethyl)-5-(ethylsulfonyl)benzo[d]oxazole](/img/structure/B15057225.png)
![2-amino-1-[(2S)-2-[[benzyl(ethyl)amino]methyl]pyrrolidin-1-yl]propan-1-one](/img/structure/B15057233.png)
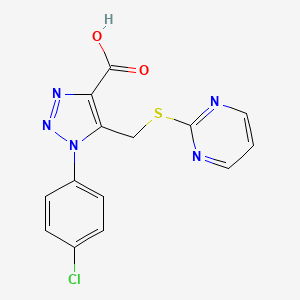
![5-Bromo-3-(4-fluorophenyl)-1H-pyrazolo[3,4-C]pyridazine](/img/structure/B15057240.png)
![tert-Butyl 4-((2-chloropyrido[2,3-d]pyrimidin-4-yl)amino)piperidine-1-carboxylate](/img/structure/B15057256.png)
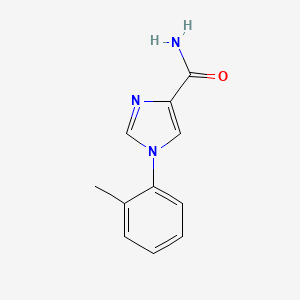

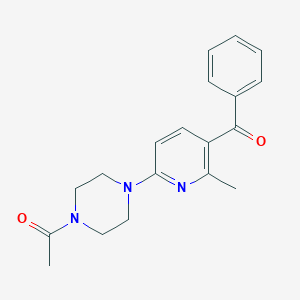
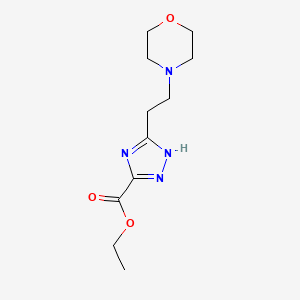
![6-Oxooctahydrocyclopenta[c]pyrrole-1-carboxylic acid](/img/structure/B15057273.png)
